3-(3,3-Dichloroprop-2-en-1-yl)-1-(5,6-dimethylpyridin-3-yl)-3-methyl-3,4-dihydroisoquinoline
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Overview
Description
“3-(3,3-Dichloroprop-2-en-1-yl)-1-(5,6-dimethylpyridin-3-yl)-3-methyl-3,4-dihydroisoquinoline” is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a dichloropropenyl group, a dimethylpyridinyl group, and a dihydroisoquinoline core, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3,3-Dichloroprop-2-en-1-yl)-1-(5,6-dimethylpyridin-3-yl)-3-methyl-3,4-dihydroisoquinoline” typically involves multi-step organic reactions. The starting materials and reagents may include:
- 3,3-Dichloropropene
- 5,6-Dimethylpyridine
- Isoquinoline derivatives
The reaction conditions often involve:
- Catalysts such as palladium or copper
- Solvents like dichloromethane or toluene
- Temperature control to optimize yield and purity
Industrial Production Methods
Industrial production methods may scale up the laboratory synthesis using continuous flow reactors or batch reactors. The process would be optimized for cost-effectiveness, safety, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions could lead to the formation of reduced derivatives, possibly affecting the double bonds or the aromatic ring.
Substitution: The dichloropropenyl group may participate in nucleophilic substitution reactions, leading to various substituted products.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, amines, thiols
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Research may explore the biological activity of the compound, including its potential as an antimicrobial, antiviral, or anticancer agent.
Medicine
Drug Development: The compound could be investigated for its pharmacological properties and potential therapeutic applications.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of “3-(3,3-Dichloroprop-2-en-1-yl)-1-(5,6-dimethylpyridin-3-yl)-3-methyl-3,4-dihydroisoquinoline” would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It could bind to receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, which is simpler in structure.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
Pyridine Derivatives: Compounds with similar pyridine rings but different substituents.
Properties
Molecular Formula |
C20H20Cl2N2 |
---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
3-(3,3-dichloroprop-2-enyl)-1-(5,6-dimethylpyridin-3-yl)-3-methyl-4H-isoquinoline |
InChI |
InChI=1S/C20H20Cl2N2/c1-13-10-16(12-23-14(13)2)19-17-7-5-4-6-15(17)11-20(3,24-19)9-8-18(21)22/h4-8,10,12H,9,11H2,1-3H3 |
InChI Key |
NLTPKSYPXXACBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C)C2=NC(CC3=CC=CC=C32)(C)CC=C(Cl)Cl |
Origin of Product |
United States |
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